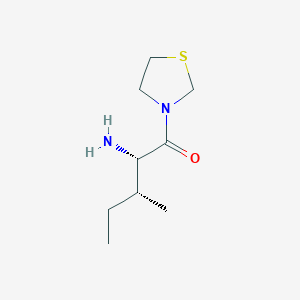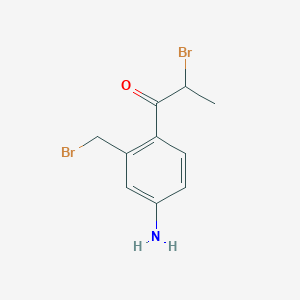
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 It is a derivative of propiophenone and features an ethoxy group and a hydroxymethyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one typically involves the alkylation of 4-ethoxybenzaldehyde with a suitable alkylating agent, followed by oxidation and reduction steps. One common method includes the following steps:
Alkylation: 4-Ethoxybenzaldehyde is reacted with an alkylating agent such as ethyl bromide in the presence of a base like potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the hydroxymethyl group.
Reduction: Finally, the compound is reduced using a reducing agent such as sodium borohydride to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: 1-(4-Ethoxy-2-(carboxymethyl)phenyl)propan-2-one.
Reduction: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxymethyl and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:
1-(4-Methoxyphenyl)propan-2-one: This compound lacks the hydroxymethyl group, making it less versatile in certain chemical reactions
Uniqueness
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both ethoxy and hydroxymethyl groups, which provide distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-[4-ethoxy-2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-3-15-12-5-4-10(6-9(2)14)11(7-12)8-13/h4-5,7,13H,3,6,8H2,1-2H3 |
InChI Key |
XQUZGDFCIOYZHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CC(=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


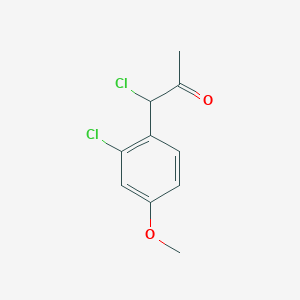
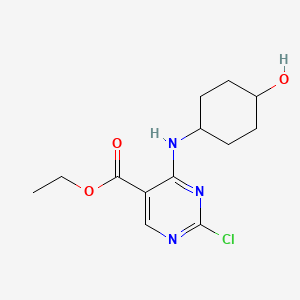
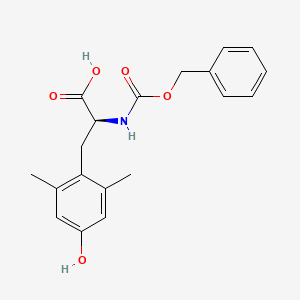
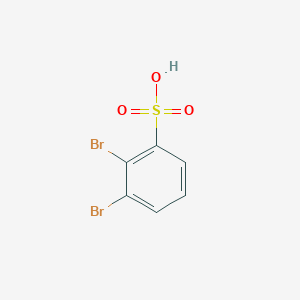

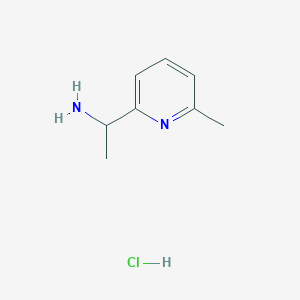
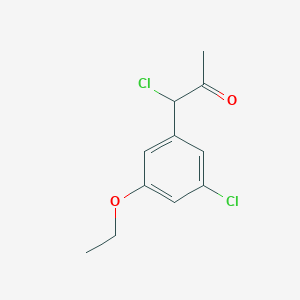
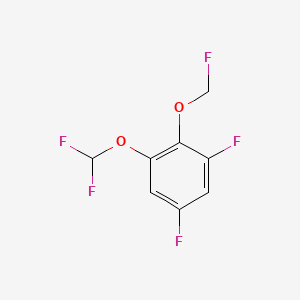
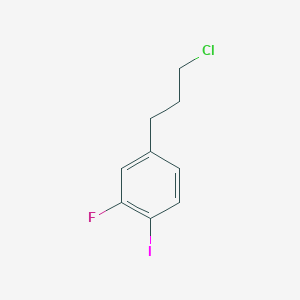
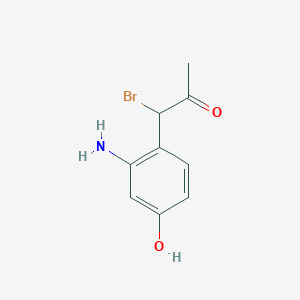
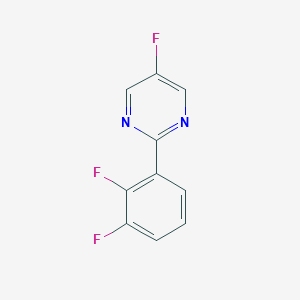
![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)
